1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol
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Overview
Description
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is an organic compound that features a bromine atom, a methoxy group, and two chlorine atoms attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol typically involves the reaction of 4-bromo-3-methoxyphenol with a suitable dichloroethanol derivative. The reaction is often carried out under controlled conditions to ensure high yield and purity. For instance, the reaction may be conducted in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, or affecting signal transduction pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methoxyphenol: Shares the bromine and methoxy groups but lacks the dichloroethanol moiety.
2-Bromo-3-methoxyphenol: Similar structure with a different position of the bromine atom.
4-Bromo-3,5-dimethylphenol: Contains additional methyl groups instead of the dichloroethanol moiety.
Uniqueness
1-(4-Bromo-3-methoxyphenyl)-2,2-dichloroethanol is unique due to the presence of both bromine and chlorine atoms, along with a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H9BrCl2O2 |
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Molecular Weight |
299.97 g/mol |
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C9H9BrCl2O2/c1-14-7-4-5(2-3-6(7)10)8(13)9(11)12/h2-4,8-9,13H,1H3 |
InChI Key |
DSKKXYZWTHJXHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(Cl)Cl)O)Br |
Origin of Product |
United States |
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